N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
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Description
Synthesis Analysis
The synthesis of such compounds often involves the use of thiophene derivatives. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives . Another method involves the copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. The presence of the thiophen-3-yl and furan-2-yl groups contributes to the compound’s unique properties . The compound also contains a methoxyphenyl group and an ethanediamide group.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its thiophene and furan components. Thiophene derivatives are known to undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions . The presence of the furan ring also opens up possibilities for various chemical transformations .Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Antimicrobial Activity
Thiophene derivatives show antimicrobial activity . They can be used to develop new antimicrobial agents.
Anti-Inflammatory and Analgesic Activity
Thiophene derivatives have been reported to have analgesic and anti-inflammatory properties . They can be used in the development of new drugs for pain and inflammation management.
Antihypertensive Activity
Thiophene derivatives also show antihypertensive activity . They can be used in the development of new drugs for managing high blood pressure.
Antitumor Activity
Thiophene derivatives have been reported to have antitumor activity . They can be used in the development of new anticancer drugs.
Corrosion Inhibitors
Thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion.
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They can be used in the development of new electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . They can be used in the development of new display and lighting technologies.
properties
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-26-16-5-3-2-4-13(16)10-21-19(24)20(25)22-11-15(23)18-7-6-17(27-18)14-8-9-28-12-14/h2-9,12,15,23H,10-11H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMABCLJXEJZMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide |
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